molecular formula C4H3Cl2NS B6242607 4-chloro-2-(chloromethyl)-1,3-thiazole CAS No. 1628689-35-9

4-chloro-2-(chloromethyl)-1,3-thiazole

Cat. No. B6242607
CAS RN: 1628689-35-9
M. Wt: 168
InChI Key:
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Description

4-Chloro-2-(chloromethyl)-1,3-thiazole is a heterocyclic organic compound that is widely used in a variety of scientific research applications. It is a colorless, volatile liquid with a pungent odor and a boiling point of 83-84°C. It is a member of the thiazole family, which is a group of compounds with a sulfur-containing ring. 4-Chloro-2-(chloromethyl)-1,3-thiazole is used in the synthesis of various organic compounds and is also used in the synthesis of pharmaceuticals and other materials.

Scientific Research Applications

4-Chloro-2-(chloromethyl)-1,3-thiazole is used in a variety of scientific research applications. It is used as a starting material in the synthesis of various organic compounds, such as pharmaceuticals and other materials. It is also used as a reagent in the synthesis of heterocyclic compounds, such as thiazolidinones and thiazoles. Additionally, it is used in the synthesis of bioactive molecules, such as peptides and peptidomimetics.

Mechanism of Action

The mechanism of action of 4-chloro-2-(chloromethyl)-1,3-thiazole is not completely understood. However, it is believed to act as a Lewis acid, which can react with electron-rich species such as amines, alcohols, and carboxylic acids. This reaction can lead to the formation of new compounds with different properties. Additionally, 4-chloro-2-(chloromethyl)-1,3-thiazole can also act as a nucleophile, reacting with electrophilic species such as halides and alkyl halides.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-2-(chloromethyl)-1,3-thiazole are not well understood. However, it is believed that the compound may have some antibacterial and antifungal properties. Additionally, it has been shown to have some anti-inflammatory activity in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-2-(chloromethyl)-1,3-thiazole in lab experiments include its relatively low cost, its availability in a variety of forms, and its reactivity with a variety of electron-rich and electrophilic species. The main limitation of the compound is its volatility, which can make it difficult to work with in some experiments. Additionally, the compound is toxic and should be handled with caution.

Future Directions

There are a number of potential future directions for research on 4-chloro-2-(chloromethyl)-1,3-thiazole. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals and other materials. Additionally, further research into its reactivity with other compounds and its potential toxicity could be beneficial. Finally, further research into its potential use as a reagent in the synthesis of heterocyclic compounds could lead to new and interesting compounds with different properties.

Synthesis Methods

4-Chloro-2-(chloromethyl)-1,3-thiazole can be synthesized using a number of different methods. One common method is the reaction of 2-chloro-1,3-thiazole with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. This reaction produces the desired product in high yield. Another method of synthesis involves the reaction of 4-chloro-2-chloromethyl-1,3-thiazole with an alkyl halide in the presence of a base such as potassium carbonate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-2-(chloromethyl)-1,3-thiazole involves the reaction of 2-amino-4-chloromethylthiazole with thionyl chloride followed by treatment with hydrochloric acid.", "Starting Materials": [ "2-amino-4-chloromethylthiazole", "thionyl chloride", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2-amino-4-chloromethylthiazole with thionyl chloride to form 4-chloro-2-(chloromethyl)thiazole.", "Step 2: Treat the product from step 1 with hydrochloric acid to obtain 4-chloro-2-(chloromethyl)-1,3-thiazole." ] }

CAS RN

1628689-35-9

Product Name

4-chloro-2-(chloromethyl)-1,3-thiazole

Molecular Formula

C4H3Cl2NS

Molecular Weight

168

Purity

95

Origin of Product

United States

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